3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4aH-quinazolin-1-ium-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4aH-quinazolin-1-ium-2,4-dione is a useful research compound. Its molecular formula is C29H25N5O4 and its molecular weight is 507.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4aH-quinazolin-1-ium-2,4-dione is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
1. Structural Overview
The compound features multiple pharmacophores, including isoquinoline and pyrido-pyrimidine moieties, which are known for their diverse biological properties. The structural complexity suggests potential interactions with various biological targets.
2. Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The detailed synthetic pathway is crucial for understanding its biological activity.
3.1 Antimicrobial Activity
Research indicates that derivatives of isoquinoline and pyrimidine exhibit significant antimicrobial effects. For instance, a study evaluated the antimicrobial activity of similar compounds against various bacterial strains using the agar well diffusion method. The results showed that certain derivatives had comparable efficacy to standard antibiotics, indicating potential for development as antimicrobial agents .
3.2 Anticancer Properties
Compounds with quinazoline and pyrimidine structures have been reported to possess cytotoxic activity against cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity towards lung (A549) and colorectal (SW-480) cancer cells, suggesting that the compound may have therapeutic potential in oncology .
Cell Line | IC50 (µM) | Activity |
---|---|---|
A549 | 15.5 | Cytotoxic |
SW-480 | 20.0 | Cytotoxic |
3.3 Neuroprotective Effects
Some studies suggest that compounds containing isoquinoline structures may offer neuroprotective benefits. For example, they have been implicated in the modulation of neurotransmitter systems and could potentially be beneficial in treating neurodegenerative diseases like Parkinson's disease .
Case Study 1: Antimicrobial Evaluation
In a study published in Acta Pharmaceutica, researchers synthesized several pyrimidine derivatives and evaluated their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that certain compounds significantly inhibited bacterial growth, highlighting the therapeutic potential of these derivatives in treating infections .
Case Study 2: Anticancer Activity
A recent investigation focused on a series of quinazoline-pyrimidine hybrids, including our compound of interest. The study revealed promising anticancer activity in vitro, with specific emphasis on the mechanism of action involving apoptosis induction in cancer cells .
5. Conclusion
The compound This compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Further research is warranted to explore its full therapeutic potential and mechanisms of action.
特性
IUPAC Name |
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4aH-quinazolin-1-ium-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N5O4/c35-26(31-15-12-20-7-1-2-8-21(20)18-31)13-16-33-28(37)23-9-3-4-10-24(23)34(29(33)38)19-22-17-27(36)32-14-6-5-11-25(32)30-22/h1-11,14,17,23H,12-13,15-16,18-19H2/q+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAWSTIPWXSYLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCN3C(=O)C4C=CC=CC4=[N+](C3=O)CC5=CC(=O)N6C=CC=CC6=N5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N5O4+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。